Cas no 129865-52-7 (2-Piperidino-1,3-thiazole-5-carbaldehyde)

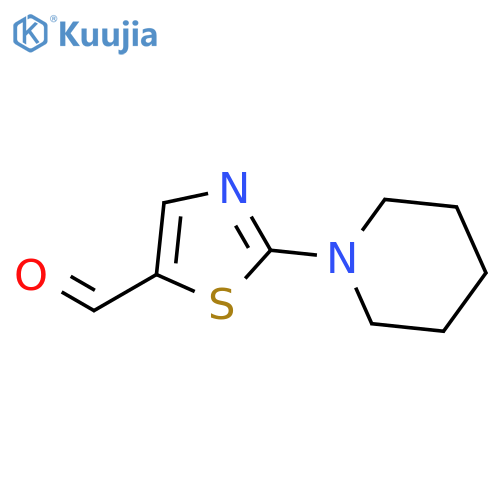

129865-52-7 structure

商品名:2-Piperidino-1,3-thiazole-5-carbaldehyde

2-Piperidino-1,3-thiazole-5-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(Piperidin-1-yl)thiazole-5-carbaldehyde

- 2-PIPERIDINOTHIAZOLE-5-CARBOXALDEHYDE

- 2-PIPERIDINO-1,3-THIAZOLE-5-CARBALDEHYDE

- 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde

- 2-(1-Piperidinyl)thiazole-5-carboxaldehyde

- 2-piperidin-1-yl-1,3-thiazole-5-carbaldehyde

- 2-(Piperidin-1-Yl)-1,3-Thiazole-5-Carbaldehyde

- 2-(piperidin-1-yl)thiazol-2-carbaldehyde

- 2,6-DICHLORO-4-[5-(5-CHLORO-1-METHYL-1H-PYRAZOL-4-YL)-1,2,4-OXADIAZOL-3-YL]ANILINE

- 2-PIPERIDIN-1-YL-THIAZOLE-5-CARBALDEHYDE

- 2-piperidyl-1,3-thiazole-5-carbaldehyde

- piperidinothiazolecarbaldehyde

- 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde97%

- 2-Piperidin-1-yl-1,3-thiazole-5-carboxaldehyde 97%

- AKOS000302403

- 10N-105

- SMR000335193

- BB 0219829

- cid_1479774

- SCHEMBL12515889

- 5-Thiazolecarboxaldehyde, 2-(1-piperidinyl)-

- BDBM51197

- DTXSID50363172

- FT-0724086

- SB42201

- J-506546

- 2-Piperidinothiazole-5-carboxaldehyde, AldrichCPR

- MFCD01568826

- CS-0315201

- CHEMBL1577463

- 2-piperidinothiazole-5-carbaldehyde

- MLS000721730

- 2-(1-piperidinyl)-5-thiazolecarboxaldehyde

- HMS2689N10

- 129865-52-7

- A853670

- DB-062716

- 2-Piperidino-1,3-thiazole-5-carbaldehyde

-

- MDL: MFCD01568826

- インチ: InChI=1S/C9H12N2OS/c12-7-8-6-10-9(13-8)11-4-2-1-3-5-11/h6-7H,1-5H2

- InChIKey: NWOAHSDBLWFXAG-UHFFFAOYSA-N

- ほほえんだ: C1CCN(CC1)C2=NC=C(C=O)S2

計算された属性

- せいみつぶんしりょう: 196.06700

- どういたいしつりょう: 196.067034

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 61.4

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: ブラウンふんまつ

- 密度みつど: 1.257

- ゆうかいてん: 48.5-49.5°C

- ふってん: 342°Cat760mmHg

- フラッシュポイント: 160.6°C

- 屈折率: 1.612

- PSA: 61.44000

- LogP: 2.01090

- ようかいせい: 未確定

2-Piperidino-1,3-thiazole-5-carbaldehyde セキュリティ情報

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

2-Piperidino-1,3-thiazole-5-carbaldehyde 税関データ

- 税関コード:2934100090

- 税関データ:

中国税関コード:

2934100090概要:

2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%

2-Piperidino-1,3-thiazole-5-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B449553-50mg |

2-Piperidino-1,3-thiazole-5-carbaldehyde |

129865-52-7 | 50mg |

$ 135.00 | 2022-06-07 | ||

| abcr | AB176599-500 mg |

2-(1-Piperidinyl)thiazole-5-carboxaldehyde; . |

129865-52-7 | 500mg |

€315.00 | 2023-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020875-500mg |

2-(1-Piperidinyl)thiazole-5-carboxaldehyde |

129865-52-7 | 500mg |

2957.0CNY | 2021-07-13 | ||

| abcr | AB176599-500mg |

2-(1-Piperidinyl)thiazole-5-carboxaldehyde; . |

129865-52-7 | 500mg |

€315.00 | 2025-02-17 | ||

| A2B Chem LLC | AA38367-10mg |

2-(Piperidin-1-yl)thiazole-5-carbaldehyde |

129865-52-7 | >95% | 10mg |

$240.00 | 2024-04-20 | |

| A2B Chem LLC | AA38367-500mg |

2-(Piperidin-1-yl)thiazole-5-carbaldehyde |

129865-52-7 | >95% | 500mg |

$392.00 | 2024-04-20 | |

| abcr | AB176599-250mg |

2-(1-Piperidinyl)thiazole-5-carboxaldehyde; . |

129865-52-7 | 250mg |

€182.00 | 2025-03-18 | ||

| abcr | AB176599-1 g |

2-(1-Piperidinyl)thiazole-5-carboxaldehyde; . |

129865-52-7 | 1g |

€478.80 | 2023-05-07 | ||

| Chemenu | CM374411-1g |

2-(Piperidin-1-yl)thiazole-5-carbaldehyde |

129865-52-7 | 95%+ | 1g |

$702 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 020875-500mg |

2-(1-Piperidinyl)thiazole-5-carboxaldehyde |

129865-52-7 | 500mg |

2957CNY | 2021-05-07 |

2-Piperidino-1,3-thiazole-5-carbaldehyde 関連文献

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

129865-52-7 (2-Piperidino-1,3-thiazole-5-carbaldehyde) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:129865-52-7)2-Piperidino-1,3-thiazole-5-carbaldehyde

清らかである:99%

はかる:1g

価格 ($):600.0